1,4-Di(buta-1,3-diyn-1-yl)benzene
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Overview
Description
1,4-Di(buta-1,3-diyn-1-yl)benzene is an organic compound with the molecular formula C14H6. It consists of a benzene ring substituted with two buta-1,3-diyn-1-yl groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Di(buta-1,3-diyn-1-yl)benzene can be synthesized through oxidative acetylene coupling reactions. One common method involves the use of copper(II) chloride (CuCl2) and triethylamine (Et3N) as catalysts. The reaction is typically carried out at elevated temperatures (around 60°C) in the presence of air for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di(buta-1,3-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring .
Scientific Research Applications
1,4-Di(buta-1,3-diyn-1-yl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1,4-Di(buta-1,3-diyn-1-yl)benzene exerts its effects is primarily through its conjugated triple bonds. These bonds allow for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity enables it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiyne: Similar structure but with phenyl groups instead of buta-1,3-diyn-1-yl groups.
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Contains additional phenyl groups, leading to different electronic properties.
1,4-Diphenylbut-1,3-diyne: Another related compound with phenyl groups.
Uniqueness
1,4-Di(buta-1,3-diyn-1-yl)benzene is unique due to its specific substitution pattern and the presence of conjugated triple bonds. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
141135-35-5 |
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Molecular Formula |
C14H6 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,4-bis(buta-1,3-diynyl)benzene |
InChI |
InChI=1S/C14H6/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h1-2,9-12H |
InChI Key |
LJUJUOAJNJHKDO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=C(C=C1)C#CC#C |
Origin of Product |
United States |
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